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Section 1: Chemical Identity and Significance

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: Isoamyl acetoacetate
CAS No.: 2308-18-1
Cat. No.: B147136

L Get Quote

Isoamyl acetoacetate is a [3-keto ester, a class of compounds renowned for its utility as a

synthetic intermediate and its prevalence in flavor and fragrance applications. Its structure,

featuring both a ketone and an ester functional group, allows for a wide range of chemical

transformations, making it a valuable building block in organic synthesis. Understanding its

fundamental properties is the cornerstone of its effective application.

Table 1: Core Chemical Identifiers

Identifier Value Source
3-methylbutyl 3-

IUPAC Name [1]
oxobutanoate
Isopentyl acetoacetate,

Synonyms o [2](3]
Acetoacetic acid isoamyl ester

CAS Number 2308-18-1 [3]

Molecular Formula CoH1603 [2]

Molecular Weight 172.22 g/mol [2]

| Chemical Structure | CHsCOCH2COOCH2CH2CH(CH3s)z | |
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Section 2: Physicochemical Properties: A Practical
Perspective

The macroscopic behavior of a compound is dictated by its physical properties. For the
laboratory scientist, these values are critical for procedural design, from selecting an
appropriate purification method to determining suitable solvent systems.

Table 2: Key Physical and Chemical Properties of Isoamyl Acetoacetate
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Property

Appearance

Value

Colorless, clear liquid

Scientific Implication &
Causality

Indicates high purity;
absence of conjugated
chromophores.[2]

Odor

Ethereal, fruity, winey,
fermented apple-like, sweet

buttery

Volatility and molecular
structure contribute to its
characteristic scent, making it
valuable in the flavor and

fragrance industry.[2]

Boiling Point

222-224 °C (at 760 mmHg) 89-
91 °C (at 6 mmHg)

The high atmospheric boiling
point suggests strong
intermolecular forces. The
significant reduction in boiling
point under vacuum is critical;
it dictates that vacuum
distillation is the preferred
method for purification to
prevent thermal decomposition
that can occur at temperatures
above 200 °C.[1][2]

Specific Gravity

0.956 - 0.964 @ 25 °C

Being less dense than water
(2.0 g/mL), it will form the
upper organic layer during
agueous extractions, a key
consideration for reaction

work-ups.[1]

Refractive Index

1.426 - 1.430 @ 20 °C

This property is a rapid and
non-destructive method for
assessing the purity of liquid
samples. A deviation from this
range can indicate the

presence of contaminants.[1]

[2]
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Scientific Implication &

Property Value .
Causality
The long alkyl chain (isoamyl
group) imparts significant
nonpolar character, leading to
N Soluble in alcohol and oils; miscibility with organic solvents
Solubility i o
Insoluble in water but poor solubility in water.

This is fundamental for
designing liquid-liquid

extraction protocols.[2]

This relatively high flash point
classifies it as a combustible,
not flammable, liquid, which
Flash Point 101.67 °C (215 °F) informs storage and handling
requirements. It indicates that
it does not ignite easily under

ambient conditions.[1][3]

| Vapor Pressure | 0.167 mmHg @ 25 °C (estimated) | The low vapor pressure corresponds to
its relatively high boiling point and explains its persistence in formulations.[1] |

Section 3: Spectroscopic Profile for Structural
Verification

Confirming the identity and purity of a synthesized or purchased compound is a non-negotiable
step in research. The following spectroscopic data provide a definitive fingerprint for isoamyl
acetoacetate.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For isoamyl
acetoacetate, the electron ionization (El) spectrum is characterized by fragmentation that
reflects its structure.

Table 3: Principal Mass Spectrometry Peaks (EI-MS)
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m/z (Mass-to-Charge
Ratio)

Relative Intensity

Probable Fragment

[CH3CO]* (Acetyl cation) -
Often the base peak for

43.0 99.99
acetates and methyl
ketones.
[CsHao]* (Isopentenyl cation
from cleavage and
70.0 55.44
rearrangement of the alcohol
moiety).
Further fragmentation of the
55.0 29.77 _
isopentenyl group.
41.0 21.42 [CsHs]* (Allyl cation).
[CH3COCH2COQ]* (Acetoacetyl
85.0 19.52

cation).

Source: PubChem CID 61296[2]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present. As a (3-keto ester,

isoamyl acetoacetate exhibits two distinct carbonyl absorptions.

Table 4: Characteristic Infrared (IR) Absorption Bands
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Wavenumber . . .
( 1 Intensity Functional Group Rationale
cm-

Corresponds to the

sp® C-H bonds in
~2960, 2875 Strong C-H Stretch (Alkyl) .

the isoamyl and

acetyl groups.[4]

This is the
characteristic
~1745 Strong C=0 Stretch (Ester) absorption for the

ester carbonyl group.

[4]

This absorption
corresponds to the
ketone carbonyl

~1720 Strong C=0 Stretch (Ketone) group. The presence
of two distinct C=0
peaks is a hallmark of
a B-keto ester.[4]

| ~1150-1250 | Strong | C-O Stretch (Ester) | Represents the stretching vibration of the C-O
single bond in the ester linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the electronic environment and
connectivity of hydrogen atoms in the molecule.

Table 5: Predicted *H NMR Chemical Shifts
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~0.9 Doublet 6H -CH(CH?3)2
~1.5 Quartet 2H -OCH2CH2CH-
~1.7 Multiplet 1H -CH2CH(CHs)2
~2.2 Singlet 3H CHsCO-
~3.4 Singlet 2H -COCH2CO-
~4.1 Triplet 2H -OCH2CH:z-

Note: These are predicted values; actual spectra may vary based on solvent and instrument.[5]

Section 4: Experimental Workflow: Synthesis and
Purification

A self-validating protocol is one where the steps are logically derived from the compound's
known properties and the outcomes at each stage can be clearly assessed. Here, we outline a
robust workflow for the preparation and purification of isoamyl acetoacetate.

Scientist's Rationale for Method Selection

While the Claisen condensation is a classic method for forming (-keto esters, a more direct
and often higher-yielding approach for a specific ester like isoamyl acetoacetate is the
transesterification of ethyl acetoacetate with isoamyl alcohol.[6] This reaction is typically acid-
catalyzed and driven to completion by removing the ethanol byproduct through distillation. This
method avoids the strong basic conditions of the Claisen condensation, which can sometimes
lead to side reactions.

Purification is dictated by the boiling point. The atmospheric boiling point of ~223 °C is
sufficiently high to risk decomposition. Therefore, vacuum distillation is the mandatory choice,
allowing the compound to boil at a much lower temperature (~90 °C), preserving its integrity.[1]

[2]
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Workflow Diagram: Synthesis to Pure Product

Part 1: Synthesis

Reactants:
- Ethyl Acetoacetate
- Isoamyl Alcohol
- Acid Catalyst (e.g., p-TsOH)

Combine in Flask
\
Reaction Setup:

Heat to Reflux
(Remove Ethanol byproduct)

Part 2: Aqueous‘ 'Work-up

Cool & Quench:
Add to NaHCOs (aq)

Neutralize Acid
\

Liquid-Liquid Extraction:
Extract with Diethyl Ether

Isolate Product
\ 4

Dry Organic Layer:
Add Anhydrous MgSOa

Part 3: Pur;'fication & Analysis

Filter & Concentrate:
Remove MgSOa
Rotary Evaporation

Crude Product
Y
Purification:

Vacuum Distillation
(Collect fraction at 89-91°C @ 6 mmHg)

Pure Product
\ 4
Analysis:

- GC-MS (Purity)

- IR/ NMR (Identity)
- Refractive Index
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Caption: Workflow for Isoamyl Acetoacetate Synthesis and Purification.

Detailed Experimental Protocol: Synthesis

Apparatus Setup: Assemble a round-bottom flask with a distillation head, condenser, and
collection flask. This setup allows for the removal of the ethanol byproduct as it forms.

Charging the Flask: To the round-bottom flask, add isoamyl alcohol (1.0 eq), ethyl
acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).

Reaction: Heat the mixture to a gentle reflux. The lower-boiling ethanol (b.p. 78 °C) will distill
off, driving the equilibrium towards the product. Monitor the reaction progress using Thin
Layer Chromatography (TLC) or Gas Chromatography (GC).

Completion: Once the starting material is consumed (typically 2-4 hours), allow the reaction
mixture to cool to room temperature.

Detailed Experimental Protocol: Work-up and
Purification

Neutralization: Carefully pour the cooled reaction mixture into a separatory funnel containing
a saturated aqueous solution of sodium bicarbonate (NaHCO3). This neutralizes the acid
catalyst. Causality: Failure to neutralize the acid will interfere with the extraction and can
cause degradation during distillation.

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic
layers.

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove
residual water.

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSOa4). Causality: Water
must be removed as it will co-distill with the product and affect purity measurements.

Concentration: Filter off the MgSOa4 and concentrate the filtrate using a rotary evaporator to
remove the diethyl ether solvent.
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e Vacuum Distillation: Transfer the crude oil to a distillation apparatus suitable for vacuum.
Apply vacuum (target ~6 mmHg) and gently heat. Collect the fraction boiling between 89-91
°C.[1112]

o Characterization: Confirm the purity and identity of the collected fraction using GC-MS, IR,
NMR, and by measuring its refractive index.

Section 5: Safety and Handling

Professional laboratory practice demands a thorough understanding of a chemical's hazards.
Isoamyl acetoacetate is classified as an irritant.

Table 6: GHS Hazard Information

] . Precautionary
Pictogram Signal Word Hazard Statements
Statements

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. | P264: Wash skin
thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face
protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and
easy to do. Continue rinsing. | Source: TCl America[3]

Expert Insight on Handling: The primary hazards are dermal and ocular. The causality for
requiring specific personal protective equipment (PPE) is direct:

» Nitrile Gloves: Provide a sufficient barrier against incidental skin contact.
o Safety Goggles/Glasses: Essential to prevent splashes from causing serious eye irritation.

o Laboratory Coat: Protects skin and clothing from spills. All handling should be performed in a
well-ventilated fume hood to avoid inhalation of any aerosolized droplets or vapors,
especially when heating.

Section 6: Applications in Research and Industry
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The physical properties of isoamyl acetoacetate directly influence its primary applications:

o Flavoring Agent: Its pleasant, fruity odor and relatively low volatility allow it to be used as a
flavor component in food products. It is recognized as a flavoring agent by regulatory bodies.

[2]

o Fragrance Component: Used to impart sweet, fruity top notes in fragrances for cosmetics,
shampoos, and lotions.[1]

e Synthetic Intermediate: As a [3-keto ester, the a-protons (the CHz group between the
carbonyls) are acidic and can be deprotonated to form a nucleophilic enolate. This enolate
can then be used to form new carbon-carbon bonds, a cornerstone of organic synthesis.

This guide provides a comprehensive, practical overview of isoamyl acetoacetate, grounding
its physical data in the context of real-world laboratory applications. By understanding the "why"
behind the data, researchers can handle, synthesize, and utilize this versatile compound with
greater efficiency and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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